

CY5-YNE Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: CY5-YNE
Cat. No.: B15600081

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-YNE, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye that has become an invaluable tool in biological research and drug development.[1][2] Its core utility lies in its alkyne functional group, which enables its use in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] This allows for the precise labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for visualization and quantification. This guide provides an in-depth overview of **CY5-YNE**'s properties, detailed experimental protocols, and key applications.

Core Properties and Specifications

CY5-YNE is a sulfonated cyanine dye, which imparts good water solubility, a high molar extinction coefficient, and a favorable quantum yield.[3] These characteristics contribute to its bright fluorescence signal and suitability for a wide range of biological applications.

Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
Synonyms	Sulfo-Cyanine5-alkyne	[1][2]
Molecular Formula	C ₃₆ H ₄₃ N ₃ O ₇ S ₂	[2]
Molecular Weight	693.87 g/mol	[2]
Excitation Maximum (λ _{ex})	~650 nm	[1]
Emission Maximum (λ _{em})	~670-680 nm	[1]
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	[4][5]
Quantum Yield (Φ)	~0.2	[5]
Recommended Laser Lines	633 nm, 647 nm	[4][6]
Solubility	Water, DMSO, DMF	[4]

Storage and Stability

Proper storage is crucial to maintain the integrity and performance of **CY5-YNE**.

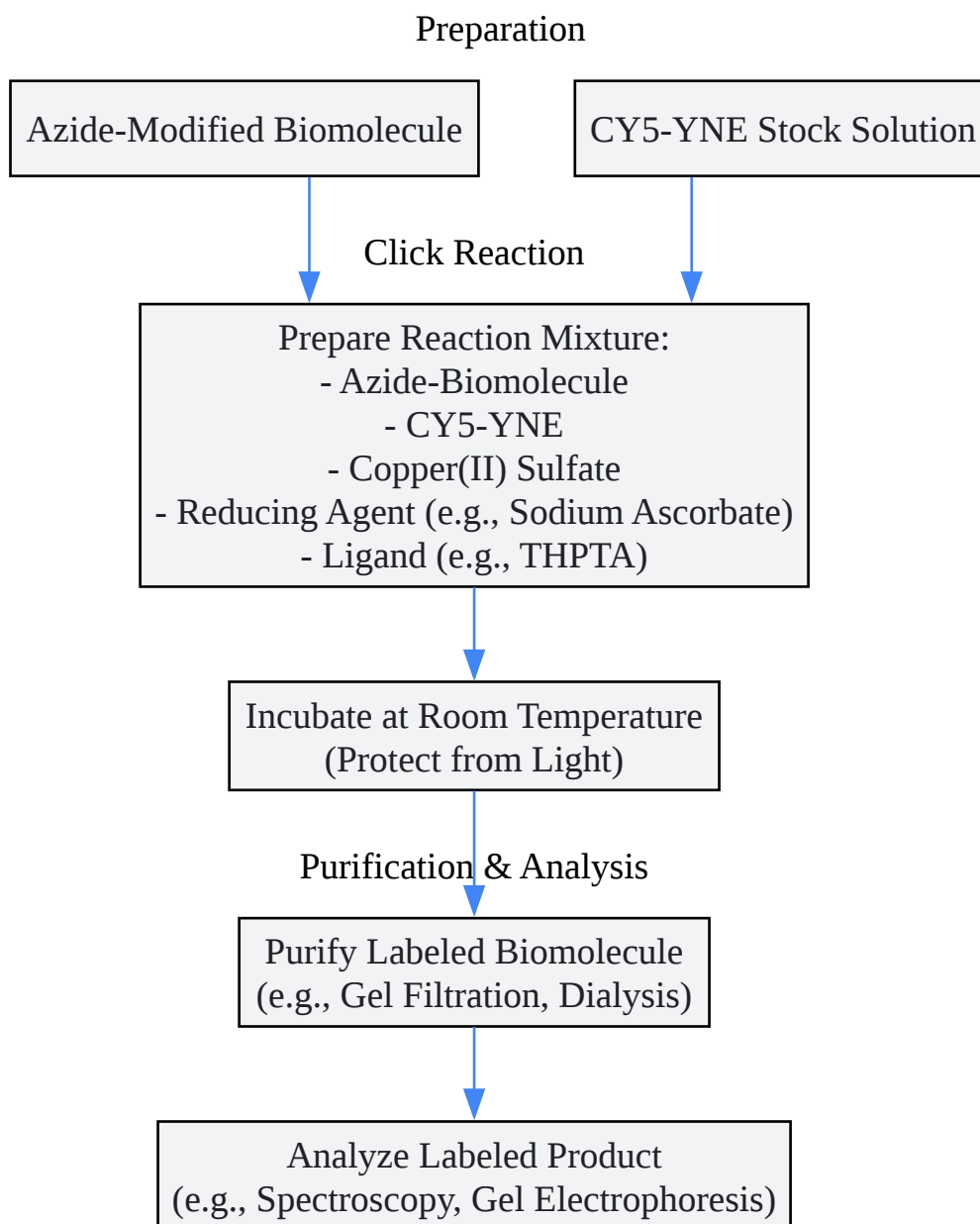
Condition	Duration	Light Sensitivity	Reference(s)
-80°C (Stock Solution)	6 months	Protect from light	[1]
-20°C (Stock Solution)	1 month	Protect from light	[1]

Key Applications and Methodologies

CY5-YNE is a versatile dye employed in a variety of applications that leverage its ability to participate in click chemistry reactions. Its far-red fluorescence minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios.[7]

Labeling of Biomolecules via Click Chemistry

The primary application of **CY5-YNE** is the fluorescent labeling of azide-modified biomolecules. This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.[1][2]



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Caption: General workflow for labeling azide-modified biomolecules with **CY5-YNE**.

This protocol is adapted from a general procedure for labeling cell lysates using copper-catalyzed click chemistry.[4][8]

Materials:

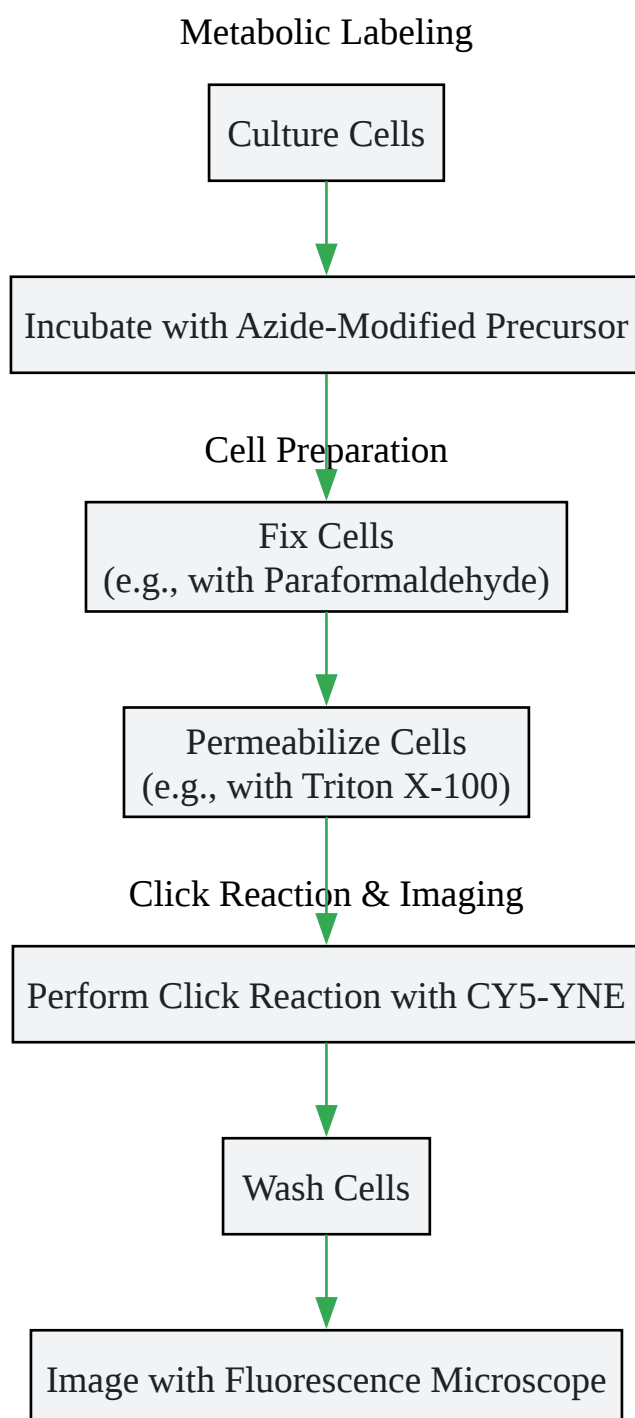
- **CY5-YNE** stock solution (1 mM in DMSO or water)
- Azide-modified protein lysate (1-5 mg/mL)
- PBS buffer (pH 7.4)
- 100 mM THPTA ligand in aqueous buffer or water
- 20 mM Copper (II) sulfate solution
- 300 mM Sodium ascorbate solution (freshly prepared)
- 1.5 mL microfuge tubes

Procedure:

- In a 1.5 mL microfuge tube, combine the following, vortexing briefly to mix after each addition:
 - 50 μ L of azide-modified protein lysate
 - 100 μ L of PBS buffer
 - 4 μ L of 1 mM **CY5-YNE** stock solution (final concentration \sim 20 μ M, can be optimized)
- Add 10 μ L of 100 mM THPTA solution and vortex briefly.
- Add 10 μ L of 20 mM CuSO₄ solution and vortex briefly.
- To initiate the click reaction, add 10 μ L of 300 mM sodium ascorbate solution and vortex briefly.
- Protect the reaction from light and incubate for 30 minutes at room temperature.
- The labeled proteins in the lysate are now ready for downstream processing and analysis, such as gel electrophoresis or Western blotting.

Live-Cell Imaging via Metabolic Labeling

A powerful application of **CY5-YNE** is in the imaging of dynamic cellular processes. This is typically achieved by first metabolically incorporating an azide-modified precursor into the biomolecules of interest within living cells. The cells are then fixed, permeabilized, and the incorporated azide is detected with **CY5-YNE**.



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Caption: Workflow for live-cell imaging using metabolic labeling and **CY5-YNE**.

This protocol is a synthesized procedure based on established methods for metabolic labeling and subsequent click chemistry detection in cells.[1][9][10]

Materials:

- Cells cultured on coverslips or in imaging-compatible plates
- Cell culture medium
- Azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or nucleoside)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click reaction cocktail:
 - **CY5-YNE**
 - Copper(II) sulfate
 - Reducing agent (e.g., sodium ascorbate)
 - Copper-chelating ligand (e.g., THPTA)
- PBS
- Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

I. Metabolic Labeling:

- Culture cells to the desired confluency.

- Replace the normal culture medium with a medium containing the azide-modified metabolic precursor at an optimized concentration.
- Incubate the cells for a period sufficient for the precursor to be incorporated into the biomolecules of interest (this can range from hours to days depending on the metabolic pathway).

II. Cell Fixation and Permeabilization:

- Wash the cells twice with PBS.
- Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.

III. Click Reaction:

- Prepare the click reaction cocktail immediately before use. A typical cocktail may consist of:
 - PBS
 - **CY5-YNE** (final concentration of 1-10 μM)
 - Copper(II) sulfate (final concentration of 100-200 μM)
 - THPTA (final concentration of 500-1000 μM)
 - Sodium ascorbate (final concentration of 1-2 mM, add last to initiate the reaction)
- Remove the PBS from the cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.

IV. Imaging:

- (Optional) Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope equipped with filters suitable for CY5 (Excitation: ~650 nm, Emission: ~670 nm).

Conclusion

CY5-YNE is a robust and versatile fluorescent dye that offers high specificity and sensitivity for the detection of azide-modified biomolecules. Its far-red spectral properties make it particularly well-suited for applications in complex biological samples where autofluorescence can be a challenge. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their experimental designs for a wide range of applications in cell biology, proteomics, and drug discovery.

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